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Compound of Interest

4-(2-Chlorophenyl)-4-
Compound Name:
oxobutyronitrile

Cat. No.: B1324225

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for the research
compound 4-(2-Chlorophenyl)-4-oxobutyronitrile (CAS 135595-17-4). Due to the limited
availability of experimentally verified spectra in public databases, this document combines
predicted data with analysis of analogous compounds to offer a robust guide for the
identification and characterization of this molecule.

Introduction

4-(2-Chlorophenyl)-4-oxobutyronitrile is a bifunctional organic molecule containing both a
ketone and a nitrile group.[1] This structure makes it a valuable intermediate in synthetic
organic chemistry, particularly for the synthesis of heterocyclic compounds which are prevalent
in medicinal chemistry.[1] The presence of the ortho-chlorophenyl group introduces specific
electronic and steric effects that influence its reactivity and spectral properties. Accurate
spectral analysis is crucial for researchers to verify its synthesis and purity.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectral data for 4-(2-Chlorophenyl)-4-oxobutyronitrile. These predictions are
based on established chemical shift and absorption frequency principles and serve as a
guideline for experimental data interpretation.
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Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the
2-chlorophenyl ring and the two methylene groups of the butyronitrile chain.

U Predicted Chemical Predicted Predicted Coupling
Shift (ppm) Multiplicity Constant (Hz)

Aromatic CH 72-7.8 Multiplet (m)

-CH2-C=0 3.2-35 Triplet (t) J=6-8

-CH2-CN 2.8-3.1 Triplet (t) J=6-8

Table 1: Predicted *H NMR spectral data for 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Predicted **C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (ppm)
C=0 195 - 205

C-ClI 130 - 135

Aromatic C-H 125-135

Aromatic C (quaternary) 135 - 140

CN 115-120

-CH2-C=0 35-45

-CH2-CN 15-25

Table 2: Predicted 3C NMR spectral data for 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Predicted IR Spectroscopy Data
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The infrared spectrum will be characterized by the stretching frequencies of the carbonyl and
nitrile functional groups.

. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

C=N (Nitrile) 2240 - 2260 Medium
C=0 (Ketone) 1680 - 1700 Strong

C-CI (Aromatic) 1000 - 1100 Medium
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium

Table 3: Predicted IR absorption frequencies for 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Experimental Protocols

While a specific, detailed synthesis protocol for 4-(2-Chlorophenyl)-4-oxobutyronitrile is not
widely published, a general and robust method for the synthesis of y-ketonitriles can be
adapted. A plausible synthetic route involves the Friedel-Crafts acylation of chlorobenzene with
succinic anhydride to form 4-(2-chlorophenyl)-4-oxobutanoic acid, followed by conversion of the
carboxylic acid to the nitrile.

General Synthesis of y-Ketonitriles (lllustrative)

» Friedel-Crafts Acylation:

o To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.qg.,
dichloromethane or nitrobenzene), add 2-chlorobenzoyl chloride and ethylene under
pressure.

o Alternatively, react 2-chloro-1-ethanoylbenzene with a reagent that can introduce the
propionitrile moiety.

o Work-up and Purification:
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o The reaction mixture is quenched with ice-water and the product is extracted with an
organic solvent.

o The organic layer is washed, dried, and the solvent is evaporated.

o The crude product is purified by column chromatography or recrystallization.

NMR Sample Preparation

e Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

» The choice of solvent may affect the chemical shifts slightly.

o For quantitative analysis, a known amount of an internal standard can be added.

IR Sample Preparation

o For solid samples: A small amount of the sample can be mixed with KBr powder and pressed
into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g.,
NaCl or KBr).

o For solution samples: The compound can be dissolved in a suitable solvent (e.g., chloroform
or carbon tetrachloride) and the spectrum recorded in a liquid cell.

Visualizations
Chemical Structure and Key Correlations
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Spectroscopic Correlations
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A diagram illustrating the correlation of key structural features of 4-(2-Chlorophenyl)-4-
oxobutyronitrile with their expected spectroscopic signals.

General Experimental Workflow
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A flowchart depicting the general experimental workflow for the synthesis, purification, and
spectral analysis of 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1324225#spectral-data-analysis-of-4-2-chlorophenyl-
4-oxobutyronitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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